

# Physical properties of 2-(2-Bromophenyl)succinic acid

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## Compound of Interest

Compound Name: 2-(2-Bromophenyl)succinic acid

Cat. No.: B1373404

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## An In-depth Technical Guide to the Physical Properties of 2-(2-Bromophenyl)succinic Acid

This guide provides a comprehensive overview of the known and predicted physical properties of **2-(2-Bromophenyl)succinic acid** (CAS No: 20608-82-6). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data summary. It offers practical, field-proven methodologies for the experimental determination of these properties, grounding theoretical predictions in actionable laboratory protocols.

Given that experimentally determined data for **2-(2-Bromophenyl)succinic acid** is not widely available in peer-reviewed literature, this guide adopts a dual approach. First, it presents high-quality predicted data from reputable chemical databases. Second, and more critically, it provides detailed, self-validating protocols for how a researcher would empirically determine these values, explaining the causality behind experimental choices. This approach ensures that scientists have both a reliable starting point for their work and the tools to generate and validate their own findings.

## Core Molecular and Physicochemical Properties

**2-(2-Bromophenyl)succinic acid** is a derivative of succinic acid, a key metabolic intermediate. The introduction of a 2-bromophenyl group creates a chiral center and significantly modifies the molecule's steric and electronic properties, making it a valuable building block in the synthesis of complex organic molecules and pharmaceutical agents<sup>[1][2]</sup>.

## Identity and Predicted Properties

A summary of the fundamental identifiers and computationally predicted physical properties for **2-(2-Bromophenyl)succinic acid** is presented below. It is imperative to note that predicted values, while useful for estimation, must be confirmed by empirical measurement for any rigorous application.

Property	Value	Source
IUPAC Name	2-(2-bromophenyl)butanedioic acid	[1]
CAS Number	20608-82-6	[3]
Molecular Formula	C <sub>10</sub> H <sub>9</sub> BrO <sub>4</sub>	[3]
Molecular Weight	273.08 g/mol	[3]
Boiling Point	365.1 ± 27.0 °C (at 760 mmHg, Predicted)	[3]
Density	1.691 ± 0.06 g/cm <sup>3</sup> (Predicted)	[3]
Flash Point	174.6 °C (Predicted)	
pKa <sub>1</sub>	3.36 ± 0.10 (Predicted)	

## Melting Point: Experimental Determination

The melting point is a critical indicator of purity. While an experimentally determined value for **2-(2-Bromophenyl)succinic acid** is not publicly documented, the following protocol outlines the standard method for its determination using a capillary melting point apparatus. For context, the parent compound, succinic acid, has a melting point of 184.5-185 °C[4]. The bulky, polarizable bromophenyl group is expected to significantly alter this value.

### Protocol for Melting Point Determination

- **Sample Preparation:** Ensure the sample is completely dry. A small amount of the crystalline solid is finely pulverized on a watch glass using a spatula.
- **Capillary Loading:** A capillary tube (sealed at one end) is tapped, open-end down, into the powder. The sample is packed into the bottom of the tube by tapping the sealed end on a

hard surface or by dropping it down a long glass tube. A packed sample height of 2-3 mm is ideal.

- **Apparatus Setup:** The loaded capillary is placed into the heating block of the melting point apparatus.
- **Rapid Preliminary Measurement:** The temperature is increased rapidly (10-20 °C/min) to find an approximate melting range.
- **Accurate Measurement:** A fresh sample is prepared. The apparatus is heated rapidly to within 20 °C of the preliminary measurement, then the heating rate is slowed to 1-2 °C/min.
- **Data Recording:** The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid<sup>[4]</sup>. A narrow melting range (e.g., < 2 °C) is indicative of high purity.

## Solubility Profile: Experimental Workflow

The solubility of a compound is fundamental to its application in synthesis, formulation, and biological assays. No specific solubility data for **2-(2-Bromophenyl)succinic acid** is published. However, its structure—containing two polar carboxylic acid groups and a large, nonpolar bromophenyl group—suggests it will have nuanced solubility. It is expected to be sparingly soluble in water and more soluble in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO)<sup>[5]</sup>.

### Protocol for Qualitative and Semi-Quantitative Solubility Assessment

- **Solvent Selection:** Choose a range of relevant solvents (e.g., Water, Ethanol, DMSO, Acetone, Dichloromethane).
- **Sample Preparation:** Weigh approximately 10 mg of the compound into separate, labeled vials.
- **Solvent Addition:** Add the first solvent dropwise (e.g., 0.1 mL increments) to the first vial.
- **Observation:** After each addition, cap the vial and vortex for 30-60 seconds. Observe for complete dissolution.

- Classification:
  - Very Soluble: Dissolves in < 1 mL.
  - Soluble: Dissolves in 1-3 mL.
  - Sparingly Soluble: Dissolves in 3-10 mL.
  - Insoluble: Does not fully dissolve in > 10 mL.
- Heating: For samples that are sparingly soluble or insoluble at room temperature, gently warm the vial (e.g., to 40-50 °C) to observe any temperature-dependent solubility.
- Documentation: Record the approximate volume of each solvent required for dissolution. This provides a valuable, practical dataset for future experimental design.

Caption: Correlation of molecular structure to expected spectroscopic signals.

#### Protocol for NMR Sample Preparation and Acquisition

- Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
- Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>) to the tube.
- Dissolution: Cap the tube and vortex gently until the sample is fully dissolved. A brief period in an ultrasonic bath may be required.
- Acquisition: Insert the tube into the NMR spectrometer. Acquire standard <sup>1</sup>H, <sup>13</sup>C, and potentially 2D spectra (e.g., COSY, HSQC) following the instrument's standard operating procedures to confirm assignments.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **2-(2-Bromophenyl)succinic acid**, the spectrum will be dominated by the carboxylic acid features.

#### Anticipated Characteristic IR Absorption Bands

- O-H Stretch (Carboxylic Acid): A very broad, strong band from  $\sim 2500\text{--}3300\text{ cm}^{-1}$ . This is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.<sup>[6]</sup>
- C-H Stretch (Aromatic/Aliphatic): Weaker bands from  $\sim 2850\text{--}3100\text{ cm}^{-1}$ .
- C=O Stretch (Carboxylic Acid): A very strong, sharp band around  $1700\text{--}1725\text{ cm}^{-1}$ .<sup>[6]</sup> The presence of hydrogen bonding may cause this peak to broaden.
- C=C Stretch (Aromatic): Medium intensity bands around  $1600\text{ cm}^{-1}$  and  $1475\text{ cm}^{-1}$ .
- C-O Stretch / O-H Bend: Medium bands in the fingerprint region,  $1200\text{--}1400\text{ cm}^{-1}$ .
- C-Br Stretch: A weak to medium band in the low-frequency region,  $500\text{--}600\text{ cm}^{-1}$ .

#### Protocol for Acquiring an IR Spectrum (KBr Pellet Method)

- Sample Preparation: Mix  $\sim 1\text{ mg}$  of the dry compound with  $\sim 100\text{ mg}$  of dry, spectroscopic grade Potassium Bromide (KBr).
- Grinding: Grind the mixture thoroughly in an agate mortar and pestle until it is a fine, homogeneous powder.
- Pressing: Transfer the powder to a pellet press and apply pressure (as per manufacturer's instructions) to form a thin, transparent or translucent pellet.
- Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. The most critical diagnostic feature for a compound containing one bromine atom is its isotopic signature.

#### Anticipated Mass Spectrum Features

- Molecular Ion Peak ( $M^+$ ): The spectrum should show a pair of peaks for the molecular ion corresponding to the two major isotopes of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ), which have a near 1:1

natural abundance. Therefore, one would expect to see peaks at  $m/z$  272 (for  $C_{10}H_9^{79}BrO_4$ ) and  $m/z$  274 (for  $C_{10}H_9^{81}BrO_4$ ) with roughly equal intensity.

- **Technique Dependence:** Using a soft ionization technique like Electrospray Ionization (ESI) in negative mode, the most prominent peak would likely be the deprotonated molecule,  $[M-H]^-$ , at  $m/z$  271 and 273.
- **Fragmentation:** Common fragmentation patterns would involve the loss of water (-18), a carboxyl group (-45), or the bromine atom (-79/81).

## Conclusion

**2-(2-Bromophenyl)succinic acid** is a compound of significant interest for synthetic and medicinal chemistry. While comprehensive experimental data on its physical properties remains to be broadly published, this guide provides a robust framework for its characterization. By combining high-quality predicted data with detailed, standard operating protocols for melting point, solubility, NMR, IR, and mass spectrometry, researchers are equipped to confidently generate and validate the necessary data for their work. Adherence to these methodologies will ensure the production of reliable, high-quality data essential for advancing research and development.

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